molecular formula C43H52Br4N4O4 B2386039 1-(4-BENZYLPIPERAZIN-1-YL)-3-[4-(2-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL CAS No. 325473-69-6

1-(4-BENZYLPIPERAZIN-1-YL)-3-[4-(2-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL

Cat. No.: B2386039
CAS No.: 325473-69-6
M. Wt: 1008.529
InChI Key: DQENFALFKJTMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BENZYLPIPERAZIN-1-YL)-3-[4-(2-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL is a complex organic compound that features multiple benzylpiperazine and dibromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-3-[4-(2-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common steps include:

    Nucleophilic substitution: Introduction of benzylpiperazine groups.

    Hydroxylation: Addition of hydroxyl groups to the intermediate compounds.

    Bromination: Incorporation of bromine atoms into the aromatic rings.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZYLPIPERAZIN-1-YL)-3-[4-(2-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERAZIN-1-YL)-3-[4-(2-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-BENZYLPIPERAZIN-1-YL)-3-[4-(2-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]-3,5-DIBROMOPHENYL}PROPAN-2-YL)-2,6-DIBROMOPHENOXY]PROPAN-2-OL is unique due to its specific combination of benzylpiperazine and dibromophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[4-[2-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H52Br4N4O4/c1-43(2,33-21-37(44)41(38(45)22-33)54-29-35(52)27-50-17-13-48(14-18-50)25-31-9-5-3-6-10-31)34-23-39(46)42(40(47)24-34)55-30-36(53)28-51-19-15-49(16-20-51)26-32-11-7-4-8-12-32/h3-12,21-24,35-36,52-53H,13-20,25-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQENFALFKJTMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O)Br)C4=CC(=C(C(=C4)Br)OCC(CN5CCN(CC5)CC6=CC=CC=C6)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H52Br4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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